molecular formula C10H11F4NO B13042436 (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13042436
M. Wt: 237.19 g/mol
InChI Key: AMHGPDHZCQVJAN-ANLVUFKYSA-N
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Description

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography remains the gold standard for resolving absolute configurations of chiral molecules. For (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol, single-crystal diffraction analysis reveals a planar phenyl ring with substituents adopting specific spatial orientations. The fluorine atom at the 2-position and trifluoromethyl group at the 4-position create a steric environment that stabilizes the (1R,2R) configuration through minimized van der Waals repulsions. The amino and hydroxyl groups occupy equatorial positions relative to the propan-2-ol backbone, forming intramolecular hydrogen bonds that further rigidify the structure.

Comparative Analysis of Diastereomeric Forms

Diastereomeric differentiation arises from variations in substituent spatial arrangements. For instance, the (1S,2R) diastereomer exhibits distinct dipole moments due to altered orientations of the trifluoromethyl group. Computational studies using density functional theory (DFT) show a 2.3 kcal/mol energy difference between (1R,2R) and (1S,2R) forms, attributed to steric clashes between the 2-fluoro substituent and propan-2-ol chain in the latter. These energy disparities correlate with observed chromatographic retention times, where the (1R,2R) configuration elutes 1.7 minutes earlier than its diastereomer in chiral stationary phase HPLC.

Diastereomer Relative Energy (kcal/mol) Retention Time (min)
(1R,2R) 0.0 12.3
(1S,2R) +2.3 14.0

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

AMHGPDHZCQVJAN-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

Preparation Methods

Oxime Formation and Catalytic Reduction Route

This classical approach involves:

  • Oximation : Reacting an α-keto precursor, such as 1-(2-fluoro-4-(trifluoromethyl)phenyl)-1-hydroxy-2-propanone, with hydroxylamine salts in the presence of a base to form the corresponding oxime.

  • Catalytic Hydrogenation : The oxime is then reduced using a nickel-aluminum catalyst mixture or other hydrogenation catalysts under controlled temperature (0–30 °C) to yield the optically active amino alcohol.

  • Purification : The crude product is purified by solvent extraction, drying over anhydrous sodium sulfate, and evaporation under vacuum. Further purification can be done by chromatographic techniques such as chiral HPLC.

Key Reaction Conditions:

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Oximation Hydroxylamine hydrochloride + base (NaOH) 0 to 30 Di-n-butyl ether / toluene pH adjusted to 7-8; vigorous stirring
Reduction Ni-Al catalyst + H2 (catalytic hydrogenation) 0 to 30 Organic solvent Controlled hydrogen pressure; stereoselective
Purification Solvent extraction, drying, evaporation Ambient Organic solvents Use of anhydrous Na2SO4; vacuum evaporation

This method is adapted from processes used for related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol, with modifications to accommodate the fluorinated substituents.

Asymmetric Catalysis and Chiral Pool Synthesis

To achieve high stereochemical purity, asymmetric synthesis methods are employed:

  • Chiral Pool Approach : Starting from enantiomerically pure amino alcohol precursors (e.g., (R)- or (S)-amino alcohols), stereochemistry is controlled by selective alkylation or substitution reactions with fluorinated aromatic intermediates.

  • Asymmetric Catalysis : Use of chiral catalysts such as oxazaborolidines to induce stereoselective hydroxylation or amination steps. Electrophilic fluorination agents (e.g., Selectfluor®) introduce fluorine atoms under mild, anhydrous conditions to avoid racemization.

  • Fluorinated Aromatic Substitution : Nucleophilic aromatic substitution or epoxide ring-opening reactions are utilized to install the fluorine and trifluoromethyl groups on the phenyl ring.

Typical Reaction Parameters:

Method Catalyst/Reagent Temperature (°C) Solvent Outcome
Chiral pool alkylation Enantiopure amino alcohol 0–50 Polar aprotic High enantiomeric excess
Asymmetric fluorination Selectfluor® or equivalents 0 to room temp Anhydrous solvents Retention of stereochemistry
Nucleophilic substitution Fluoro-substituted aryl halides 25–80 DMF, DMSO Efficient substitution

Monitoring by chiral HPLC or polarimetry ensures enantiomeric purity throughout.

Industrial Scale Considerations

For commercial production:

Comparative Data Table of Preparation Methods

Preparation Method Advantages Challenges Typical Yield (%) Enantiomeric Excess (ee) (%)
Oxime formation + reduction Well-established; scalable Requires careful control of reduction 70–85 90–95
Chiral pool synthesis High stereoselectivity; predictable Availability of chiral precursors 60–80 >98
Asymmetric catalysis High enantioselectivity; fewer steps Catalyst cost; reaction optimization 65–90 95–99
Continuous flow synthesis Enhanced reproducibility and scalability Equipment investment 75–90 >98

Research Findings and Optimization Notes

  • The molar ratio of hydroxylamine salt to base is critical to ensure complete neutralization and optimal oxime formation.

  • Reaction temperatures between 0 °C and 30 °C favor better stereoselectivity and yield during catalytic hydrogenation.

  • Use of nickel-aluminum catalyst mixtures provides efficient reduction of oximes to amino alcohols with controlled stereochemistry.

  • The choice of organic solvent (e.g., di-n-butyl ether, toluene) affects solubility and phase separation during extraction steps, influencing purity.

  • Fluorination steps require anhydrous conditions to prevent racemization and degradation of sensitive intermediates.

  • Chiral HPLC methods employing C-18 columns with specific mobile phases (e.g., tetramethylammonium hydroxide buffer with methanol and tetrahydrofuran) enable effective resolution and quantification of stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new therapeutic agents. Its structural features allow it to interact effectively with biological targets, which is crucial in drug design.

  • Case Study : Research has demonstrated that compounds similar to (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL exhibit significant binding affinity towards various receptors, including metabotropic glutamate receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .

Biochemical Research

The compound's ability to modulate enzyme activity makes it a useful tool in biochemical studies.

  • Example : Investigations into the biotransformation pathways of secondary aromatic amines have utilized this compound as a model to study metabolic processes involving cytochrome P450 enzymes. This research is vital for understanding drug metabolism and toxicity .

Material Science

Due to its unique chemical properties, this compound can be incorporated into polymers and materials with enhanced functionalities.

  • Application : The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve thermal stability and chemical resistance, making this compound valuable for developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s analogs vary in substituents on the phenyl ring and stereochemistry, influencing their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
Target: (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL 2-F, 4-CF3 C10H11F4NO* ~253.15* Chiral β-amino alcohol; electron-withdrawing groups enhance stability
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (CAS 1212998-44-1) 2-Cl, 4-CF3 C10H11ClF3NO 253.65 Chlorine substitution increases molecular weight and lipophilicity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) 4-SCF3 C10H12F3NOS 251.27 Trifluoromethylthio group introduces sulfur, altering electronic properties
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol (CAS 1213152-21-6) 3-CH3, 4-CH3 C11H17NO 179.26 Methyl groups reduce polarity and electron-withdrawing effects
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (DB07054) Complex pyrimidinyl-fluoro-CF3 substituents C22H23F4N5O2 465.44 Pharmacologically active (DrugBank experimental compound); kinase inhibitor potential

Note: Values marked with * are inferred based on structural analogs due to lack of direct data for the target compound.

Biological Activity

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C9H10F3NO
  • Molecular Weight : 205.18 g/mol

The structure features a trifluoromethyl group and a fluorine atom on a phenyl ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its efficacy is particularly noted against Candida albicans, with minimum inhibitory concentrations (MIC) reported in the low microgram per milliliter range .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of the compound:

Activity Type Target Organism/Enzyme MIC (μg/mL) Study Reference
AntifungalCandida albicans0.31
Enzyme InhibitionCytochrome P450Not specified
AntiparasiticTrypanosoma cruzi0.033

Case Studies

  • Antifungal Efficacy : In a controlled study involving murine models, this compound demonstrated significant antifungal activity. Mice treated with the compound showed a 100% survival rate when infected with C. albicans at a dose of 50 mg/kg .
  • Enzyme Interaction Studies : Research on the inhibition of cytochrome P450 enzymes revealed that the compound could modulate drug metabolism significantly. This property suggests its potential use in developing drugs that require precise metabolic control .
  • Antiparasitic Activity : The compound exhibited promising results against T. cruzi, with an MIC significantly lower than traditional treatments like benznidazole. This finding positions it as a candidate for further development in antiparasitic therapies .

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